CRF1 Receptor Subtype Selectivity of Human/Rat CRF vs. Urocortin 1
Human/rat CRF (h/rCRF) exhibits 11.5-fold functional selectivity for the CRF1 receptor over the CRF2(a) receptor, a key differentiator from the more balanced agonist profile of urocortin 1 (rUcn 1). While h/rCRF is a potent CRF1 agonist (EC50 = 1.3 nM), its potency at CRF2(a) is significantly lower (EC50 = 15 nM) [1]. In contrast, rUcn 1 demonstrates near-equivalent potency at both receptors (CRF1 EC50 = 0.55 nM; CRF2(a) EC50 = 0.53 nM) [1].
| Evidence Dimension | cAMP Accumulation (Functional Potency) |
|---|---|
| Target Compound Data | CRF1: EC50 = 1.3 nM (0.3–1.9 nM) | CRF2(a): EC50 = 15 nM (3.1–19 nM) [1] |
| Comparator Or Baseline | Rat Urocortin 1: CRF1 EC50 = 0.55 nM (0.1–0.9 nM) | CRF2(a) EC50 = 0.53 nM (0.063–1 nM) [1] |
| Quantified Difference | h/rCRF is 11.5-fold selective for CRF1 over CRF2(a). rUcn 1 is non-selective (~1-fold difference). |
| Conditions | cAMP accumulation in stably transfected cell lines expressing recombinant human CRF receptors. Values are medians (range) from aggregated literature [1]. |
Why This Matters
This selectivity defines h/rCRF as the standard agonist for CRF1-specific pathway interrogation; use of Urocortin 1 would co-activate CRF2, confounding results.
- [1] Dautzenberg, F. M., & Hauger, R. L. (2002). The CRF peptide family and their receptors: yet more partners discovered. Trends in Pharmacological Sciences, 23(2), 71-77. (Data aggregated in PMC2730896, Table 3). View Source
